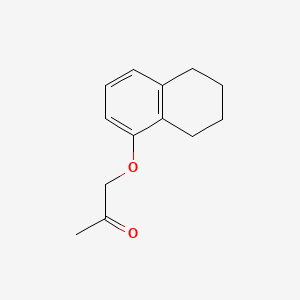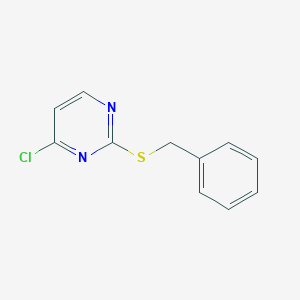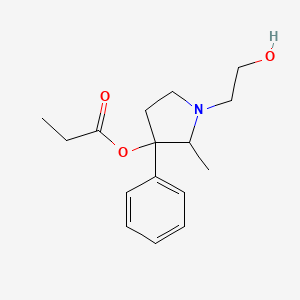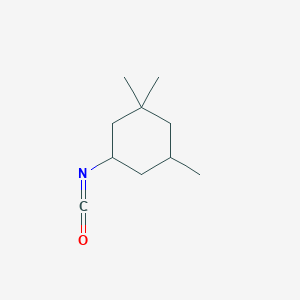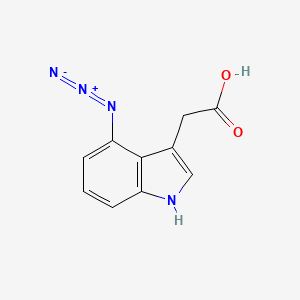
(4-Azido-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Azido-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals This compound features an azido group at the fourth position of the indole ring and an acetic acid moiety at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azido-1H-indol-3-yl)acetic acid typically involves the introduction of an azido group to an indole derivative. One common method is the reaction of 4-bromo-1H-indole-3-acetic acid with sodium azide in the presence of a copper catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (4-Azido-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form corresponding amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, copper catalyst, DMF, elevated temperatures.
Reduction Reactions: Hydrogen gas, palladium catalyst.
Cycloaddition Reactions: Alkynes, copper catalyst, room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazole derivatives.
Aplicaciones Científicas De Investigación
(4-Azido-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of (4-Azido-1H-indol-3-yl)acetic acid largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkynes via the Huisgen cycloaddition reaction to form stable triazole linkages. This reaction is often used to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
4-Bromo-1H-indole-3-acetic acid: A precursor in the synthesis of (4-Azido-1H-indol-3-yl)acetic acid.
1H-Indole-3-acetic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it particularly useful in click chemistry and other applications where selective and efficient reactions are required.
Propiedades
Número CAS |
79473-09-9 |
|---|---|
Fórmula molecular |
C10H8N4O2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
2-(4-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-8-3-1-2-7-10(8)6(5-12-7)4-9(15)16/h1-3,5,12H,4H2,(H,15,16) |
Clave InChI |
UIWLVLWTVJZBJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CN2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


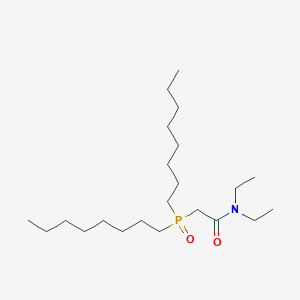
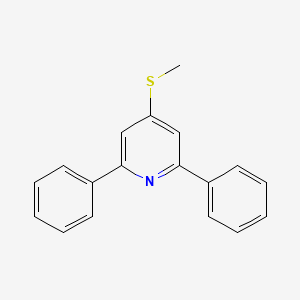
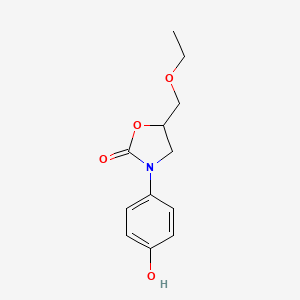
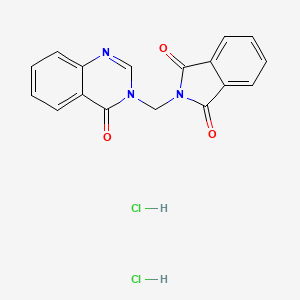


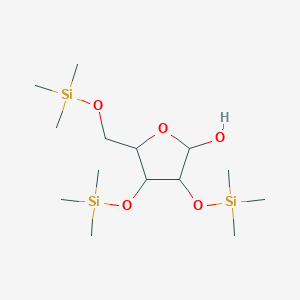
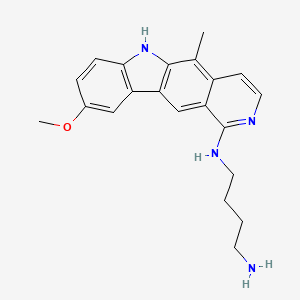
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
